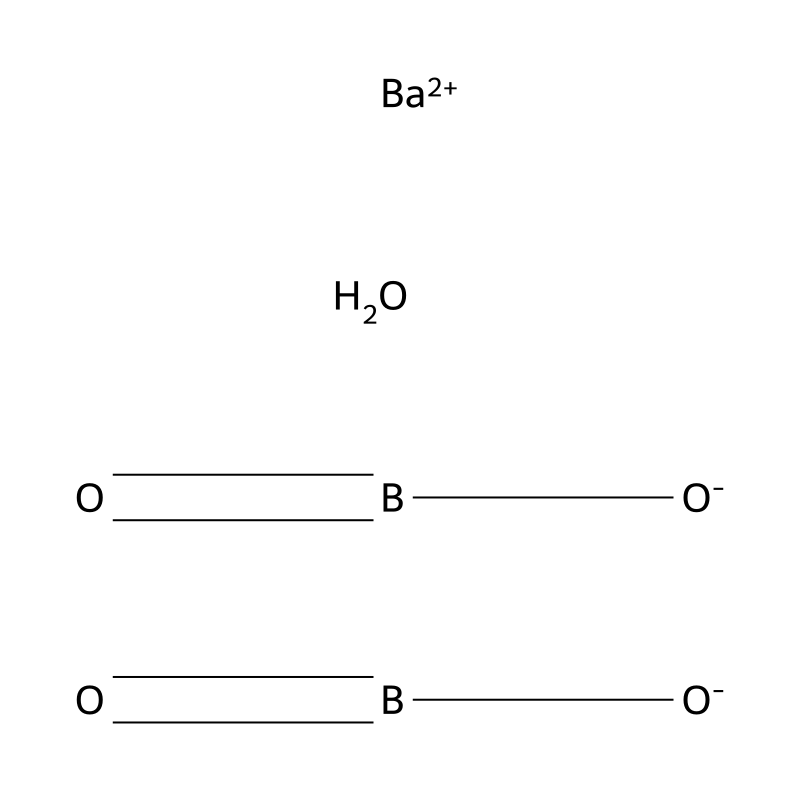Barium metaborate monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Barium metaborate monohydrate is an inorganic compound with the chemical formula Ba(BO₂)₂·H₂O. It appears as a white, crystalline powder and is characterized by its low solubility in water and compatibility with alkaline environments. This compound is notable for its multifunctional properties, which make it valuable in various industrial applications such as coatings, ceramics, and pharmaceuticals. Barium metaborate monohydrate is primarily utilized as a corrosion inhibitor, flame retardant, and pigment in paints and coatings due to its ability to enhance the durability and performance of these materials.
Source of Barium for Basic Environments
Barium metaborate monohydrate is a valuable source of barium (Ba) for research requiring a highly water-insoluble barium compound. This property makes it suitable for experiments conducted in basic (high pH) environments. In contrast, many other common barium salts, like barium chloride (BaCl₂), are highly soluble in water. This solubility can be problematic in basic environments where precipitation of other unwanted compounds might occur. Barium metaborate monohydrate offers researchers a reliable way to introduce barium ions (Ba²⁺) without these solubility concerns [].
Here are some examples of scientific research where a basic, water-insoluble barium source is desired:
- Synthesis of novel materials: Barium can be a crucial component in developing new functional materials like ceramics, glasses, and superconductors. Barium metaborate monohydrate can be used as a starting material in these syntheses when basic reaction conditions are necessary [].
- Studies of protein-barium interactions: Barium ions are known to interact with certain biomolecules, including proteins. Barium metaborate monohydrate can be employed in research investigating these interactions, particularly when studying proteins that function in a basic environment [].
Calibration Standards
Due to its high purity and well-defined crystal structure, barium metaborate monohydrate can be used to create ultra-high purity and high purity standards for various scientific instruments. These standards are essential for calibrating instruments used in research, such as X-ray diffraction (XRD) and X-ray fluorescence (XRF) [].
XRD and XRF techniques rely on the interaction of X-rays with a material's crystal structure to determine its composition and structure. By using a well-characterized standard like barium metaborate monohydrate, researchers can ensure the accuracy and reproducibility of their measurements in these techniques [].
- Oxidation: It can be oxidized to form barium borate when treated with strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Under specific conditions, it can be reduced to produce barium oxide and boron oxide, typically using reducing agents like hydrogen gas or carbon monoxide.
- Substitution: The compound can participate in substitution reactions where its borate groups are replaced by other metal ions, leading to the formation of various metaborates.
Barium metaborate monohydrate has shown potential biological activity, particularly in the context of enzyme inhibition and microbiological applications. It acts as a microbiocide/microbiostat, effectively inhibiting the growth of microorganisms in paints, paper products, and industrial adhesives. Its mechanism of action involves interference with metabolic pathways of microorganisms, contributing to the preservation of materials by preventing microbial degradation.
There are several methods for synthesizing barium metaborate monohydrate:
- Precipitation from Aqueous Solutions: This method involves dissolving barium chloride and sodium metaborate in water, followed by the addition of a precipitating agent to form the compound.
- Hydrolysis of Alkoxides: Barium alkoxides are hydrolyzed to yield barium metaborate.
- Anhydrous Solid-Phase Synthesis: This process involves heating a mixture of barium oxide and boric acid at high temperatures.
- Melt-Solution Synthesis: Barium oxide and boric acid are melted together to form barium metaborate.
- Borax Barium Sulfide Method: A mixture of barite and coal is calcined, leached with hot water to obtain barium sulfide, then reacted with borax solution at elevated temperatures.
Barium metaborate monohydrate is widely used across various industries due to its unique properties:
- Coatings: As a pigment and corrosion inhibitor in paints and coatings.
- Ceramics: Utilized in ceramic glazes and as an additive to improve properties.
- Pharmaceuticals: Employed in developing radiopaque agents for medical imaging.
- Textiles and Paper Products: Acts as a mildew inhibitor and flame retardant .
Research on the interactions of barium metaborate monohydrate primarily focuses on its role as a microbiocide in industrial applications. Studies have shown that it effectively inhibits microbial growth through various biochemical pathways, enhancing the longevity and performance of materials such as paints and adhesives. Additionally, its interactions with metal ions during substitution reactions have implications for developing new materials with tailored properties.
Barium metaborate monohydrate can be compared with several similar compounds:
Uniqueness
Barium metaborate monohydrate stands out due to its high insolubility in water, making it particularly suitable for applications requiring durability in basic pH environments. Its multifunctional properties allow it to serve various roles across multiple industries, highlighting its versatility compared to other borates.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








